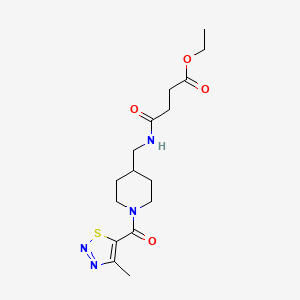

Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate

描述

属性

IUPAC Name |

ethyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O4S/c1-3-24-14(22)5-4-13(21)17-10-12-6-8-20(9-7-12)16(23)15-11(2)18-19-25-15/h12H,3-10H2,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJVEFRBAPPIDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=NS2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity. The presence of the thiadiazole ring is significant as it is known for various biological activities, including anticancer and antimicrobial effects. The molecular formula is , with a molecular weight of approximately 348.41 g/mol.

Case Studies and Research Findings

- Thiadiazole Derivatives : Research has shown that thiadiazole derivatives exhibit significant cytotoxic properties against various cancer cell lines. For example, a study demonstrated that compounds containing the thiadiazole moiety were effective against lung cancer (A549), skin cancer (SK-MEL-2), and ovarian cancer (SK-OV-3) with IC50 values indicating potent activity .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves interactions with cellular targets such as tubulin. For instance, certain thiadiazole derivatives have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells .

- SAR Analysis : A structure-activity relationship study highlighted that modifications on the thiadiazole ring significantly affect the compound's potency. Substituents at specific positions on the ring can enhance or diminish anticancer activity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Thiadiazole derivatives have been reported to possess antibacterial and antifungal activities. For instance, compounds derived from ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate have shown effectiveness against various bacterial strains and fungi .

Summary of Biological Activities

科学研究应用

Anticancer Activity

Research has indicated that compounds similar to Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate exhibit anticancer properties. For instance, derivatives containing piperidine and thiadiazole have shown selective cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds could induce apoptosis in tumor cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar thiadiazole derivatives have been reported to possess antibacterial and antifungal properties. Research indicates that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens .

Neurological Applications

Piperidine derivatives are often explored for their effects on the central nervous system. The incorporation of the thiadiazole moiety may enhance neuroprotective effects or modulate neurotransmitter systems. Preliminary studies suggest that compounds with similar structures could be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation .

Synthesis and Evaluation

A notable study synthesized this compound and evaluated its biological activity. The synthesis involved multi-step reactions, optimizing conditions to achieve high yields and purity. Biological assays demonstrated significant activity against cancer cell lines, supporting its potential as an anticancer agent .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

- Thiadiazole vs. Pyrazolo-Pyrazine: The thiadiazole group in the target compound may enhance hydrogen-bonding interactions compared to pyrazolo-pyrazine systems, influencing target selectivity .

Ester vs. Carboxylic Acid :

- Piperidine vs.

常见问题

Q. What are the recommended synthetic routes for preparing Ethyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate, and how can purity be optimized?

Methodological Answer: The compound is synthesized via multi-step organic reactions. A typical route involves:

Intermediate Preparation : Synthesis of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride via thiadiazole ring formation under acidic conditions (e.g., H₂SO₄) .

Piperidine Functionalization : Reacting the thiadiazole carbonyl chloride with piperidin-4-ylmethanol to form the 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidine intermediate .

Amide Coupling : Condensation of the intermediate with ethyl 4-aminobutanoate using carbodiimide coupling agents (e.g., EDC/HOBt) .

Purity Optimization :

- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane).

- Final product purity ≥98% confirmed by HPLC (C18 column, mobile phase: acetonitrile/water) and ¹H/¹³C NMR .

Q. How can the structural integrity of this compound be validated?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Confirm proton environments (e.g., piperidine CH₂ at δ 2.5–3.0 ppm, thiadiazole protons at δ 8.0–8.5 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the thiadiazole-piperidine junction .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s biological activity?

Methodological Answer: Design SAR studies by modifying key substituents:

- Thiadiazole Substitution : Replace 4-methyl with electron-withdrawing groups (e.g., Cl, CF₃) to test antimicrobial potency .

- Piperidine Modifications : Introduce bulky groups (e.g., benzyl) at the piperidine nitrogen to evaluate steric effects on target binding .

Experimental Workflow :

Synthesize derivatives via parallel synthesis.

Screen against target enzymes (e.g., bacterial dihydrofolate reductase) using fluorescence-based assays .

Correlate IC₅₀ values with substituent electronic/steric parameters using QSAR models .

Q. How to resolve contradictory data in biological activity assays (e.g., variable IC₅₀ values across studies)?

Methodological Answer: Address discrepancies by standardizing protocols:

- Cell Line Consistency : Use identical cell lines (e.g., HepG2 for cytotoxicity) and passage numbers .

- Assay Conditions : Control pH (e.g., 7.4 for physiological relevance), temperature (37°C), and incubation time (24–48 hrs) .

- Data Normalization : Include positive controls (e.g., doxorubicin for anticancer assays) and report activity relative to baseline .

Q. What strategies are effective for studying the compound’s mechanism of action in enzyme inhibition?

Methodological Answer: Combine computational and biochemical approaches:

- Molecular Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., COX-2 or kinase domains) .

- Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .

Q. How can crystallization challenges for X-ray analysis be overcome?

Methodological Answer: Optimize crystallization conditions:

- Solvent Screening : Test solvent mixtures (e.g., DCM/methanol or ethyl acetate/heptane) .

- Temperature Gradients : Use slow evaporation at 4°C to promote crystal growth.

- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .

Q. What methodologies are recommended for assessing metabolic stability in preclinical studies?

Methodological Answer:

- In Vitro Liver Microsomes : Incubate the compound with rat/human liver microsomes and monitor degradation via LC-MS .

- CYP450 Inhibition Assays : Use fluorogenic substrates to identify metabolic pathways (e.g., CYP3A4/2D6 involvement) .

- Half-Life Calculation : Apply kinetic modeling (e.g., one-compartment model) to estimate t₁/₂ .

Q. How to design impurity profiling studies for batch-to-batch consistency?

Methodological Answer:

- Forced Degradation : Expose the compound to stress conditions (heat, light, pH extremes) and monitor degradation products via UPLC-QTOF .

- Threshold Identification : Quantify impurities using ICH guidelines (e.g., ≤0.15% for unknown impurities) .

- Synthetic Byproduct Tracking : Focus on common side products (e.g., unreacted piperidine intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。